molecular formula C17H16N2O4 B2568661 2-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide CAS No. 922083-61-2

2-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide

Cat. No. B2568661
CAS RN: 922083-61-2
M. Wt: 312.325
InChI Key: XJGWIAYSMNFAMR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C17H14O4 . Its average mass is 282.291 Da and its monoisotopic mass is 282.089203 Da .


Physical And Chemical Properties Analysis

This compound has a density of 1.39 g/cm3 . Its boiling point is predicted to be 528.2±50.0 °C . The compound also has a molar refractivity of 76.1±0.3 cm3 .

Scientific Research Applications

Occurrence, Fate, and Behavior of Parabens in Aquatic Environments

Parabens, used as preservatives in foodstuffs, cosmetics, and pharmaceutical drugs, have been the subject of research due to their weak endocrine disrupter potential. Studies have focused on their occurrence, fate, and behavior in aquatic environments, highlighting the environmental impact of commonly used chemical compounds. Such research is critical in understanding the environmental pathways and degradation processes of synthetic compounds, potentially relevant to similar studies on "2-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide" (Haman et al., 2015).

Synthetic Procedures to Access Benzazoles of Biological Interest

The development of synthetic procedures for benzazoles, which display a variety of biological activities, is a topic of significant interest in medicinal chemistry. This includes methods to modify and functionalize these compounds, potentially offering a framework for synthesizing and studying "2-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide" for therapeutic applications (Rosales-Hernández et al., 2022).

Use of Anesthetic Agents in Neonates and Young Children

Research on the use of anesthetic agents in young populations can shed light on the pharmacological properties and therapeutic uses of various compounds. Understanding the effects, dosage, and risks associated with these compounds is essential for developing safe and effective treatments (Mellon et al., 2007).

Novel Synthesis of Omeprazole and Pharmaceutical Impurities

The study of novel synthesis methods for pharmaceutical compounds like omeprazole offers insights into the challenges and solutions in drug development, including dealing with impurities. This research area is relevant for the development and optimization of synthesis pathways for new chemical entities (Saini et al., 2019).

Evaluation of Health Aspects of Methyl Paraben

Investigations into the health effects of chemical compounds, such as methyl paraben, provide a foundation for assessing the safety and potential risks of new compounds. This includes toxicity studies, metabolism, and potential for causing allergic reactions (Soni et al., 2002).

properties

IUPAC Name

2-methoxy-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-10-3-5-15-13(7-10)19-17(21)12-8-11(4-6-14(12)23-15)18-16(20)9-22-2/h3-8H,9H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJGWIAYSMNFAMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)COC)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide

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